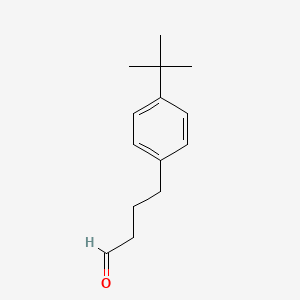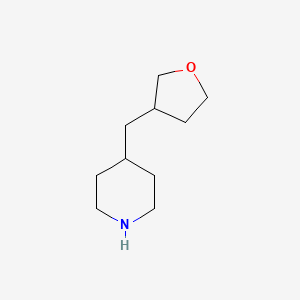
4-((Tetrahydrofuran-3-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tetrahydrofuran-3-yl)methyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-3-yl)methyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydrofuran derivatives with piperidine under specific conditions. For instance, a one-pot preparation method can be employed using chlorination of amino alcohols with thionyl chloride (SOCl2), followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which provide high yields and scalability. The use of Grignard reagents in combination with N-(tert-butylsulfinyl)-bromoimine has been shown to produce enantioenriched piperidines efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-((Tetrahydrofuran-3-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are possible, where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Applications De Recherche Scientifique
4-((Tetrahydrofuran-3-yl)methyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-((Tetrahydrofuran-3-yl)methyl)piperidine involves its interaction with molecular targets through its piperidine and tetrahydrofuran moieties. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby influencing their activity .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog without the tetrahydrofuran moiety.
Tetrahydrofuran: A cyclic ether without the piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of the tetrahydrofuran moiety.
Uniqueness: 4-((Tetrahydrofuran-3-yl)methyl)piperidine is unique due to the presence of both the piperidine and tetrahydrofuran rings, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
4-(oxolan-3-ylmethyl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h9-11H,1-8H2 |
Clé InChI |
HCBUCIZIWUZSJV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


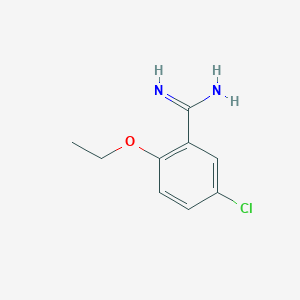



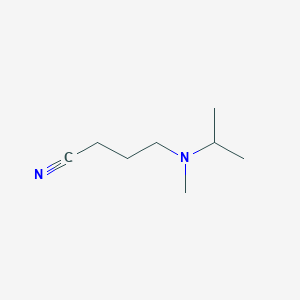
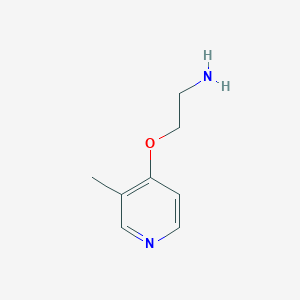

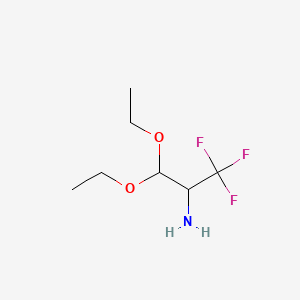
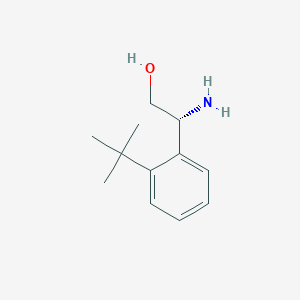
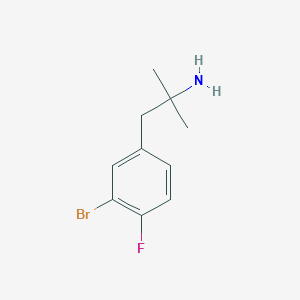
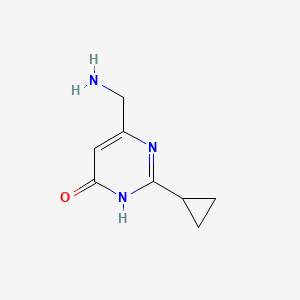
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)

